Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
Overview
Description
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate: is a chemical compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to an isonicotinic acid methyl ester structure. It is commonly used as a building block in the synthesis of various organic compounds due to its unique molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate typically involves the reaction of 2-chloro-3-(trifluoromethyl)isonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic substitution: Formation of substituted isonicotinates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-chloroisonicotinate
- Methyl 3-(trifluoromethyl)isonicotinate
- Methyl 2-bromo-3-(trifluoromethyl)isonicotinate
Comparison: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate is unique due to the presence of both a chlorine atom and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these functional groups .
Biological Activity
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (CAS: 1227575-06-5) is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHClFNO
- Molecular Weight : 239.58 g/mol
The presence of a trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of isonicotinic acid derivatives with chlorinated and trifluoromethylating agents. Key steps typically include:
- Formation of Isonicotinic Acid Derivative : Starting from isonicotinic acid, modifications are made to introduce the chloro and trifluoromethyl groups.
- Esterification : The final step involves esterification with methanol to yield the methyl ester form of the compound.
These synthetic routes allow for high yields and purity, which are critical for subsequent biological testing .
Antimicrobial and Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial and anticancer activities. For instance:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance antibacterial properties due to increased membrane permeability .
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, with IC values indicating potent cytotoxic effects. For example, some derivatives have shown IC values as low as 0.068 µM against specific cancer cell lines, suggesting strong anticancer potential .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of various kinases, including VEGFR-2, which plays a crucial role in tumor angiogenesis. Inhibition of such targets can lead to reduced tumor growth and improved therapeutic outcomes .
- DNA Interaction : Some studies suggest that these compounds may interact with DNA, potentially leading to cytotoxic effects through disruption of replication or transcription processes .
Case Studies
Several studies have highlighted the biological efficacy of this compound and its analogs:
- Antimicrobial Efficacy : A study reported that derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with zone of inhibition values ranging from 11 mm to 14 mm .
- Cytotoxicity Against Cancer Cells : In a comparative study, this compound was tested alongside established chemotherapeutics, showing comparable or superior cytotoxicity against several cancer cell lines .
Properties
IUPAC Name |
methyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGBJBJOJDEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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